3-(1-piperidinylmethyl)-1,3-benzoxazol-2(3H)-one
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Overview
Description
3-(1-piperidinylmethyl)-1,3-benzoxazol-2(3H)-one: is a heterocyclic compound that features a benzoxazole ring fused with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-piperidinylmethyl)-1,3-benzoxazol-2(3H)-one typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Piperidine Moiety: The piperidine moiety is introduced through a nucleophilic substitution reaction. This involves reacting the benzoxazole derivative with piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzoxazole ring, potentially leading to the formation of dihydrobenzoxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: N-oxide derivatives of the piperidine moiety.
Reduction: Dihydrobenzoxazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-piperidinylmethyl)-1,3-benzoxazol-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(1-piperidinylmethyl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-piperidinylmethyl)-1,3-benzoxazole
- 3-(1-pyrrolidinylmethyl)-1,3-benzoxazol-2(3H)-one
- 3-(1-morpholinylmethyl)-1,3-benzoxazol-2(3H)-one
Uniqueness
3-(1-piperidinylmethyl)-1,3-benzoxazol-2(3H)-one is unique due to its specific combination of a benzoxazole ring and a piperidine moiety This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds
Properties
Molecular Formula |
C13H16N2O2 |
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Molecular Weight |
232.28 g/mol |
IUPAC Name |
3-(piperidin-1-ylmethyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C13H16N2O2/c16-13-15(10-14-8-4-1-5-9-14)11-6-2-3-7-12(11)17-13/h2-3,6-7H,1,4-5,8-10H2 |
InChI Key |
FVZDNEBUKYUORU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CN2C3=CC=CC=C3OC2=O |
Origin of Product |
United States |
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